Bromodifluoromethanesulfonylbenzene

Description

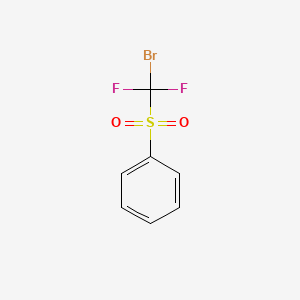

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[bromo(difluoro)methyl]sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNTWHUALGNGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80351-58-2 | |

| Record name | bromodifluoromethanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bromodifluoromethanesulfonylbenzene

Precursor Chemistry and Strategic Synthetic Pathways for Bromodifluoromethanesulfonylbenzene

The synthesis of this compound (PhSO₂CF₂Br) hinges on the strategic selection and preparation of key precursors. A primary and logical precursor is difluoromethyl phenyl sulfone (PhSO₂CF₂H) . This compound serves as a versatile intermediate, amenable to direct functionalization at the difluoromethyl position. The synthesis of PhSO₂CF₂H itself can be achieved through several established routes, often starting from more readily available materials such as methyl phenyl sulfoxide.

One plausible synthetic pathway to this compound involves the deprotonation of difluoromethyl phenyl sulfone followed by electrophilic bromination. The acidity of the hydrogen atom on the difluoromethyl group allows for the formation of a carbanion, which can then react with a suitable bromine source.

Strategic Pathways:

Halogenation of Difluoromethyl Phenyl Sulfone: This approach leverages the existing phenyl-SO₂-CF₂H framework. The reaction proceeds via the formation of a stabilized carbanion, which is subsequently quenched with an electrophilic bromine reagent like N-bromosuccinimide (NBS) or bromine (Br₂).

Step 1: Deprotonation. A strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is used to abstract the acidic proton from the difluoromethyl group of PhSO₂CF₂H.

Step 2: Bromination. The resulting carbanion is then treated with a brominating agent to yield the desired PhSO₂CF₂Br.

Reaction of a Sulfinate Salt with a Bromodifluoromethylating Agent: An alternative strategy involves the nucleophilic displacement of a suitable leaving group from a bromodifluoromethyl-containing electrophile by a sulfinate salt. Sodium benzenesulfinate (B1229208) (PhSO₂Na) is a common and commercially available precursor for this purpose.

This reaction would involve reacting sodium benzenesulfinate with a reagent capable of delivering the CF₂Br cation or its synthetic equivalent. The development of such electrophilic bromodifluoromethylating agents is a key area of research in organofluorine chemistry.

Methodological Innovations in the Preparation of Difluoromethanesulfonylbenzene Systems

Recent advancements in synthetic organic chemistry have introduced innovative methods for the construction of difluoromethanesulfonylbenzene systems, which can be adapted for the synthesis of the brominated analogue. These methods often focus on improving efficiency, functional group tolerance, and scalability.

One notable innovation is the use of copper-catalyzed cross-coupling reactions . These reactions can be employed to form the crucial carbon-sulfur bond. For instance, the coupling of an aryl boronic acid with a bromodifluoromethanesulfonylating agent in the presence of a copper catalyst could provide a direct route to the target molecule.

Furthermore, radical-based methodologies have emerged as powerful tools. The radical addition of a bromodifluoromethanesulfonyl radical to a benzene (B151609) ring or a substituted arene offers a potential, albeit less common, synthetic route. The generation of the •SO₂CF₂Br radical would be a critical step in such a process.

Optimization of Reaction Conditions for Laboratory and Scalable Synthesis

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of various reaction parameters.

Key Optimization Parameters:

Solvent: The choice of solvent is critical for ensuring the solubility of reactants and intermediates, as well as for controlling the reaction temperature. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are often suitable for reactions involving organometallic intermediates.

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. Low temperatures (e.g., -78 °C) are often necessary during the deprotonation step to prevent side reactions.

Base: The strength and stoichiometry of the base used for deprotonation must be carefully selected to ensure complete conversion without causing degradation of the starting material or product.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is essential to determine the optimal reaction time.

Data Table: Optimization of the Bromination of Difluoromethyl Phenyl Sulfone

| Entry | Base (equiv.) | Brominating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.1) | NBS (1.1) | THF | 0 to rt | 4 | 65 |

| 2 | LDA (1.1) | NBS (1.1) | THF | -78 to 0 | 2 | 85 |

| 3 | LDA (1.1) | Br₂ (1.1) | THF | -78 to 0 | 2 | 78 |

| 4 | KHMDS (1.1) | NBS (1.1) | Toluene | -78 to rt | 3 | 82 |

This is a representative data table based on common organic synthesis optimization procedures and does not reflect actual experimental results from a specific publication on this exact reaction.

For scalable synthesis, factors such as cost of reagents, ease of purification, and safety considerations become paramount. Process optimization may involve exploring alternative, less hazardous reagents and developing efficient work-up and purification protocols to isolate the final product in high purity and yield.

Mechanistic Investigations of Reactions Involving Bromodifluoromethanesulfonylbenzene

Radical-Mediated Reaction Pathways Triggered by Bromodifluoromethanesulfonylbenzene

Reactions initiated by this compound predominantly proceed through radical-mediated pathways. The labile carbon-bromine bond in PhSO₂CF₂Br allows for the facile generation of the key phenylsulfonyl-difluoromethyl radical (PhSO₂CF₂•), which subsequently initiates a cascade of chemical transformations.

Generation and Characterization of Reactive Radical Intermediates

The primary reactive species generated from this compound is the phenylsulfonyl-difluoromethyl radical (PhSO₂CF₂•). This radical can be generated through various methods, including thermal or photochemical initiation. Under photoredox catalysis, single-electron transfer to PhSO₂CF₂Br can lead to the cleavage of the C-Br bond, forming the PhSO₂CF₂• radical and a bromide anion.

The characterization of such transient radical intermediates is often challenging and typically relies on indirect methods such as radical trapping experiments. For instance, the use of radical scavengers can inhibit the reaction, providing evidence for the involvement of radical species. Furthermore, radical clock experiments can be employed to infer the formation of specific radical intermediates by observing characteristic rearrangement products.

Role of Photoredox Catalysis in this compound-Initiated Transformations

Visible-light photoredox catalysis has become a powerful tool for initiating reactions involving this compound under mild conditions. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can act as a single-electron donor or acceptor.

In the context of PhSO₂CF₂Br, an excited photocatalyst can reduce the compound, leading to the formation of the PhSO₂CF₂• radical. This process opens up avenues for a variety of transformations that are not accessible under thermal conditions. The ability to generate radicals under mild, light-induced conditions enhances the synthetic utility of this compound, allowing for greater functional group tolerance and control over reaction pathways.

Detailed Analysis of Intramolecular Cyano Group Migration Induced by this compound

One of the notable applications of radicals generated from this compound is in initiating intramolecular cyano group migration. This process is a powerful tool for the remote functionalization of organic molecules. The general mechanism is believed to involve the addition of an in situ-generated carbon-centered radical to a nitrile triple bond. researchgate.net This is followed by the β-scission of the resulting cyclic iminyl radical intermediate, which leads to the relocation of the cyano group and the formation of a more stable carbon-centered radical that can undergo further reactions. researchgate.net

While the search results provide a general overview of radical-mediated intramolecular cyano group migration, specific examples detailing the use of the PhSO₂CF₂• radical to initiate this process are not explicitly available. However, based on the established reactivity of radicals, it is plausible that the PhSO₂CF₂• radical could add to an alkene, generating a carbon-centered radical that then triggers the cyano migration cascade. The efficiency and regioselectivity of such a reaction would depend on the substrate and the specific reaction conditions.

Catalytic Processes Facilitated by this compound or Its Derivatives

Beyond its role as a radical initiator, this compound and its derivatives can participate in various transition metal-catalyzed reactions, expanding their synthetic utility.

Copper-Mediated Functionalizations and this compound Reactivity

Copper-catalyzed reactions have been extensively used for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, copper catalysts can facilitate cross-coupling reactions. For instance, a copper(I) species can react with PhSO₂CF₂Br in an oxidative addition step to form a copper(III) intermediate. This intermediate can then undergo reductive elimination with a suitable coupling partner to form the desired product and regenerate the copper(I) catalyst.

Although direct examples of copper-mediated functionalizations with this compound are not prevalent in the provided search results, the general principles of copper catalysis suggest its potential in facilitating reactions such as the coupling of the PhSO₂CF₂ group with various nucleophiles.

Elucidation of Kinetic and Thermodynamic Control in this compound Reactions

The differentiation between kinetic and thermodynamic control is crucial in understanding the product distribution of reactions involving this compound. In a chemical reaction with competing pathways leading to different products, the reaction conditions can dictate whether the kinetically favored or the thermodynamically favored product is dominant.

Under kinetic control , the product ratio is determined by the relative rates of the competing reactions. The product that forms faster, i.e., the one with the lower activation energy, will be the major product. Such conditions are typically achieved at lower reaction temperatures where the reactions are essentially irreversible.

Conversely, under thermodynamic control , the product distribution is governed by the relative stabilities of the products. Given sufficient energy (e.g., higher temperatures) for the reactions to be reversible, an equilibrium will be established, favoring the most stable product, which corresponds to the global energy minimum.

While specific, detailed kinetic and thermodynamic studies on reactions of this compound are not extensively documented in publicly available literature, the principles of kinetic and thermodynamic control can be applied to its anticipated reactions. For instance, in nucleophilic substitution reactions where this compound serves as a difluoromethylating agent, the possibility of forming multiple products exists, especially with ambident nucleophiles.

Consider the reaction with a generic enolate. The difluoromethylation can occur at either the carbon or the oxygen atom.

Kinetic Product: C-alkylation is often faster and thus represents the kinetic pathway. This is attributed to the higher coefficient of the Highest Occupied Molecular Orbital (HOMO) on the carbon atom of the enolate.

Thermodynamic Product: O-alkylation typically leads to a more stable product, the silyl (B83357) enol ether, and is therefore the thermodynamically favored outcome.

The choice of solvent, temperature, and counter-ion can significantly influence the product ratio by modulating the reversibility of the reaction and the relative activation barriers.

To illustrate the concept, the following table presents hypothetical data for a competing reaction, demonstrating how temperature can influence the product distribution between a kinetic and a thermodynamic product.

| Temperature (°C) | % Kinetic Product (A) | % Thermodynamic Product (B) | Controlling Factor |

| -78 | 95 | 5 | Kinetic |

| 0 | 60 | 40 | Mixed |

| 25 | 30 | 70 | Thermodynamic |

| 80 | 10 | 90 | Thermodynamic |

This table is illustrative and does not represent actual experimental data for this compound.

Stereochemical Outcomes and Diastereoselectivity in Syntheses Utilizing this compound

The stereochemical outcome of reactions is a critical aspect of organic synthesis, and reactions involving this compound are no exception. When a new stereocenter is created during a reaction, the spatial arrangement of the atoms in the product molecule can lead to different stereoisomers (enantiomers or diastereomers).

The stereoselectivity of a reaction describes the preferential formation of one stereoisomer over another. When the starting material is chiral and its stereochemistry influences the stereochemistry of the product, the reaction is termed stereospecific.

In the context of reactions utilizing this compound, for example, in the difluoromethylation of a chiral nucleophile, the approach of the electrophilic difluoromethyl species to the nucleophile can be influenced by the existing stereocenter(s). This can lead to the preferential formation of one diastereomer over the other, a phenomenon known as diastereoselectivity.

The factors governing diastereoselectivity are often complex and can include:

Steric Hindrance: The incoming reagent will preferentially attack from the less sterically hindered face of the molecule.

Electronic Effects: The electronic properties of the substituents on the chiral nucleophile can direct the incoming electrophile.

Chelation Control: In the presence of a Lewis acid, the substrate can form a rigid chelated intermediate, leading to a highly ordered transition state and, consequently, high diastereoselectivity.

For instance, the addition of a difluoromethyl group from this compound to a chiral ketone or aldehyde can proceed via different models of asymmetric induction, such as Felkin-Anh or Cram's rule, to predict the major diastereomer.

The following data table illustrates hypothetical results from a diastereoselective reaction where a chiral ketone is difluoromethylated, showing the influence of the catalyst on the diastereomeric ratio.

| Entry | Catalyst | Diastereomeric Ratio (A:B) |

| 1 | None | 60:40 |

| 2 | ZnCl₂ | 85:15 |

| 3 | TiCl₄ | 95:5 |

This table is illustrative and does not represent actual experimental data for this compound.

Detailed mechanistic studies involving computational modeling and spectroscopic analysis of intermediates would be necessary to fully elucidate the stereochemical pathways of reactions involving this compound.

Strategic Applications of Bromodifluoromethanesulfonylbenzene in Complex Organic Molecule Synthesis

Difluorofunctionalization Strategies with Bromodifluoromethanesulfonylbenzene

This compound has emerged as a valuable reagent in difluorofunctionalization strategies, enabling the introduction of the difluoromethyl group into complex organic molecules. These strategies are crucial for the synthesis of fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Novel Difluorinated Ketonitriles Using this compound

One notable application of this compound is in the synthesis of di- or mono-fluorinated ketonitriles. mdpi.compreprints.org A photoredox-catalyzed reaction involving alkenyl cyanohydrins and fluoro-substituted bromide reagents, including this compound, has been developed. mdpi.compreprints.org This method utilizes an iridium catalyst, which, upon photoexcitation, engages in a single-electron transfer with this compound. mdpi.compreprints.org This process generates a carbon radical that adds to the alkenyl cyanohydrin, initiating a cascade of reactions including cyclization and β-cleavage to form a ketyl radical intermediate. mdpi.compreprints.org Subsequent oxidation and deprotonation yield the desired fluorinated ketonitriles. mdpi.compreprints.org This methodology has proven effective for a variety of substrates, affording over 40 different products in good to high yields (50–91%). mdpi.com

Table 1: Synthesis of Fluorinated Ketonitriles via Photoredox-Promoted 1,4-Cyano Migration mdpi.compreprints.org

| Reactants | Catalyst | Conditions | Product | Yield |

|---|

Construction of Diverse Fluorinated Scaffolds via this compound Reactivity

The reactivity of this compound extends to the construction of diverse fluorinated scaffolds, which are key structural motifs in many biologically active molecules. The ability to introduce the difluorosulfonylphenyl group allows for the creation of novel building blocks for further synthetic transformations.

Utilization in Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

This compound is anticipated to be a versatile partner in cross-coupling reactions for the formation of both carbon-carbon (C-C) and carbon-heteroatom bonds. nih.govduke.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for constructing complex molecular architectures. libretexts.org The presence of the bromine atom in this compound makes it a suitable substrate for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. libretexts.org This would enable the coupling of the difluoromethanesulfonylbenzene moiety with a wide range of organoboron, organotin, and terminal alkyne partners, leading to the formation of new C-C bonds. nih.govlibretexts.org Similarly, C-heteroatom bond formation, such as C-N and C-O bond formation, could be achieved through related palladium- or copper-catalyzed cross-coupling reactions. nih.govcsic.es

Electrophilic Reactivity of this compound in Organic Transformations

The concept of electrophilic aromatic substitution is a cornerstone of organic chemistry, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. fiveable.melibretexts.org While the benzene (B151609) ring itself is nucleophilic, the sulfonyl group in this compound is strongly electron-withdrawing, which deactivates the ring towards traditional electrophilic attack. ksu.edu.sasinica.edu.tw However, the bromine atom can still participate in reactions where it acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under suitable conditions. sinica.edu.tw The high electronegativity of the fluorine and oxygen atoms in the sulfonyl group enhances the electrophilicity of the carbon atom to which the bromine is attached, making it susceptible to attack by strong nucleophiles.

Contributions to the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. zioc.rumdpi.com this compound can serve as a precursor for the synthesis of various heterocyclic systems. For instance, the difluoromethanesulfonylphenyl group can be incorporated into heterocyclic frameworks through the cross-coupling strategies mentioned earlier. csic.es Subsequent intramolecular cyclization reactions can then be employed to construct the desired heterocyclic ring system. chim.it The unique electronic properties imparted by the difluoromethanesulfonyl group can influence the reactivity and biological activity of the resulting heterocyclic compounds.

Integration of this compound into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecules from simple starting materials. rsc.orgnih.gov this compound can be strategically integrated into these reaction sequences. For example, a radical generated from this compound could initiate a cascade process involving cyclization and further functionalization. mdpi.compreprints.org In the context of MCRs, this compound could act as one of the components, contributing the difluoromethanesulfonylphenyl unit to the final product in a single synthetic operation. nih.govbeilstein-journals.orgmdpi.com This approach streamlines the synthesis of complex fluorinated molecules by reducing the number of synthetic steps and purification procedures. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for Bromodifluoromethanesulfonylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Bromodifluoromethanesulfonylbenzene. It provides detailed information about the atomic arrangement and electronic environment within the molecule.

Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluorinated Products

Given the presence of fluorine atoms, ¹⁹F NMR is a particularly powerful technique for characterizing this compound. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making it an ideal NMR probe. The chemical shift of the fluorine atoms in the -SO₂CF₂Br group is highly sensitive to their electronic environment.

The difluoromethylene (-CF₂-) group adjacent to the electron-withdrawing sulfonyl group and the bromine atom is expected to exhibit a characteristic chemical shift. While specific experimental data for this compound is not widely published, typical ¹⁹F NMR chemical shift ranges for related structures provide a strong basis for prediction. The significant electronegativity of the surrounding groups results in a downfield shift.

Expected ¹⁹F NMR Data for this compound

| Functional Group | Expected Chemical Shift Range (ppm vs. CFCl₃) | Rationale |

| Ar-SO₂CF₂ Br | +40 to +80 ppm | The -CF₂- group is deshielded by the adjacent sulfonyl (SO₂) group and bromine (Br) atom. This range is typical for trifluoromethyl groups (-CF₃), and a similar environment is expected here. |

The precise chemical shift within this range would provide a unique fingerprint for the molecule, useful for its identification in reaction mixtures and for quality control purposes.

Application of Multidimensional NMR Techniques to Intermediates

While 1D NMR provides fundamental data, multidimensional NMR techniques are essential for unambiguous structural assignment and for studying reaction intermediates. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between different atoms.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate the fluorine atoms in the -SO₂CF₂Br group with the carbon atom to which they are directly attached. Similarly, it would correlate the aromatic protons with their directly bonded carbon atoms, aiding in the assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between atoms separated by two or three bonds. For this compound, HMBC spectra would show correlations between the fluorine atoms and the sulfur-bonded carbon of the benzene (B151609) ring. It would also elucidate the connectivity between the aromatic protons and various carbon atoms within the ring, confirming the substitution pattern.

These multidimensional methods are invaluable for differentiating between potential isomers and for identifying transient species that may form during the synthesis or degradation of the target compound. By providing a complete picture of the molecular framework, these techniques offer crucial mechanistic insights.

Mass Spectrometry for Reaction Monitoring and Identification of Transient Species

Mass spectrometry (MS) is a highly sensitive analytical method used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, MS is critical for confirming its mass and for monitoring its formation or consumption during a chemical reaction.

Upon ionization in a mass spectrometer, the molecular ion (M⁺) of this compound would be observed. Due to the presence of bromine, a characteristic isotopic pattern would be seen for the molecular ion and any bromine-containing fragments

Computational Chemistry and Theoretical Investigations of Bromodifluoromethanesulfonylbenzene Reactivity

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. mdpi.comaps.org It provides a balance between computational cost and accuracy, making it possible to study medium-sized organic molecules in detail. fu-berlin.de DFT calculations are instrumental in elucidating reaction mechanisms by determining the energies, geometries, and thermodynamic properties of reactants, products, and the transition states that connect them. fu-berlin.deyoutube.com This approach allows for the mapping of plausible reaction pathways and the calculation of their corresponding free energy profiles, offering a quantitative understanding of reaction kinetics and thermodynamics. researchgate.netarxiv.org

The potential energy surface (PES) is a fundamental concept in understanding chemical reactions, representing the energy of a molecule as a function of its geometry. A reaction pathway corresponds to a path on this surface, and the transition state (TS) is the highest energy point along the lowest energy path between reactants and products, known as a first-order saddle point. fu-berlin.dearxiv.org Identifying the geometry and energy of the transition state is crucial as the energy difference between it and the reactants defines the activation energy, a key determinant of the reaction rate. arxiv.orgchemrxiv.org

DFT calculations are widely used to locate and optimize the geometries of transition states. researchgate.net Various algorithms have been developed to perform these searches efficiently, as locating a saddle point on a high-dimensional surface can be challenging. arxiv.orgarxiv.org For Bromodifluoromethanesulfonylbenzene, DFT could be employed to model proposed reaction steps, calculating the structures and energies of all stationary points. This exploration of the energy landscape reveals the most likely sequence of events during a reaction. In some complex cases, a reaction may proceed through a post-transition state bifurcation, where the pathway splits after the main transition state, leading to multiple products. In such scenarios, traditional transition state theory may be insufficient, and ab initio molecular dynamics (AIMD) simulations can provide a more accurate picture of the product distribution. escholarship.org

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical Reaction of this compound

| Species | Description | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant + Nu⁻ | This compound + Nucleophile | B3LYP/6-311+G(d,p) | 0.0 |

| TS1 | Transition State for Nucleophilic Attack | B3LYP/6-311+G(d,p) | +15.2 |

| Intermediate | Meisenheimer-like Complex | B3LYP/6-311+G(d,p) | -5.8 |

| TS2 | Transition State for Leaving Group Departure | B3LYP/6-311+G(d,p) | +10.5 |

| Product + Br⁻ | Substituted Product + Bromide Ion | B3LYP/6-311+G(d,p) | -25.7 |

This table presents hypothetical data for illustrative purposes.

The -SO₂CF₂Br group in this compound suggests that reactions involving radical intermediates are highly plausible, particularly through homolytic cleavage of the C-Br bond. DFT is a reliable method for estimating the stability of organic radicals and predicting the feasibility of various radical reaction pathways. researchgate.net

The stability of a potential radical, such as the arylsulfonyl-difluoromethyl radical derived from this compound, can be assessed by calculating properties like the bond dissociation enthalpy (BDE) of the C-Br bond. nih.gov A lower BDE indicates a greater propensity for radical formation. Furthermore, analysis of the spin density distribution in the calculated radical structure reveals where the unpaired electron is most likely located, providing insight into its reactivity and potential reaction sites. researchgate.netresearchgate.net DFT calculations can be used to map out the entire energy profile of a proposed radical reaction, from initiation to propagation and termination steps, allowing researchers to compare competing pathways and predict the major products. nih.govresearchgate.net

Molecular Dynamics Simulations for Understanding Solvent Effects and Molecular Interactions

While gas-phase calculations are fundamental, most chemical reactions occur in solution, where the solvent can have a profound impact on reactivity. Molecular dynamics (MD) simulations are a powerful computational technique for studying the explicit interactions between a solute, like this compound, and the surrounding solvent molecules. chemrxiv.org These simulations model the motion of atoms over time, providing a dynamic picture of molecular interactions and their influence on reaction kinetics and thermodynamics. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for these studies. rwth-aachen.de In a QM/MM simulation, the reactive core of the system (e.g., this compound and a reacting partner) is treated with a high-level quantum mechanical method like DFT, while the much larger number of solvent molecules are described using a more computationally efficient classical force field. chemrxiv.orguni-goettingen.de This approach allows for the accurate modeling of bond-breaking and bond-forming events within a realistic, explicitly solvated environment. Such simulations can be used to compute solvation free energies and understand how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting reaction rates and equilibria. researchgate.net For instance, mixed-solvent MD (MixMD) simulations can be employed to probe the flexibility of the molecule and identify preferential binding sites for different solvent components or other ligands. nih.gov

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental information about the electronic structure of a molecule, which is intrinsically linked to its chemical reactivity. mdpi.comvub.be From the electronic wavefunction or density, a variety of reactivity descriptors can be calculated to predict how a molecule will behave in a chemical reaction.

From these frontier orbital energies, several global reactivity descriptors can be derived, providing a quantitative framework for understanding and comparing molecular reactivity. researchgate.net These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness, indicating a greater susceptibility to electronic change.

Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule. semanticscholar.org

By calculating these descriptors for this compound, one can predict its behavior as an electrophile or nucleophile and anticipate its reactivity towards different reaction partners.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | -7.85 |

| LUMO Energy | ELUMO | - | -1.23 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 6.62 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.54 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.31 |

| Chemical Softness | S | 1/(2η) | 0.15 |

| Electrophilicity Index | ω | χ²/(2η) | 3.12 |

This table presents hypothetical data based on typical values for similar aromatic sulfones, calculated at a representative DFT level. Actual values would depend on the specific computational method and basis set used.

Exploration of Bromodifluoromethanesulfonylbenzene Derivatives and Analogues

Structure-Reactivity Relationships in Related Halogenated Sulfone Reagents

The reactivity of halogenated sulfone reagents like bromodifluoromethanesulfonylbenzene is governed by a delicate interplay of electronic and steric factors. The identity of the halogen atom and the nature of the substituents on the aryl ring are primary determinants of the reagent's chemical behavior.

A critical factor is the strength of the carbon-halogen (C–X) bond. In the series PhSO₂CF₂X, the bond dissociation energy (BDE) decreases from chlorine to iodine. The weaker C–I bond makes iododifluoromethanesulfonylbenzene a more facile generator of the difluoromethylsulfonyl radical (PhSO₂CF₂•) under radical conditions. Conversely, the stronger C–Cl bond renders the chloro-analogue more stable and less reactive. This compound represents a useful compromise, offering a balance of accessibility and reactivity that is suitable for a wide range of transformations.

The electronic properties of the phenyl group also exert significant influence. The sulfonyl group (–SO₂–) is strongly electron-withdrawing, which helps to stabilize the key carbanionic intermediates that can form during nucleophilic processes. cas.cn Attaching additional electron-withdrawing groups (EWGs) to the phenyl ring, such as a nitro group (–NO₂), further enhances this effect, making the formation of an α-anion more favorable and increasing the reagent's electrophilicity. researchgate.netnih.gov Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (–OCH₃) or amino (–NH₂) groups can decrease the reagent's reactivity in certain contexts by destabilizing the anionic intermediate. researchgate.netnih.gov

| Compound Series | C-X Bond | Approximate Bond Dissociation Energy (kcal/mol) | General Reactivity Trend |

| PhSO₂CF₂Cl | C–Cl | 80–85 | Least Reactive |

| PhSO₂CF₂Br | C–Br | 68–73 | Intermediate |

| PhSO₂CF₂I | C–I | 53–58 | Most Reactive |

Table 1: Comparative Bond Dissociation Energies (BDEs) and general reactivity for the PhSO₂CF₂X series. The BDE values are approximations based on general principles of organic chemistry.

Synthesis and Reactivity Profiles of Substituted this compound Analogues

To probe the impact of electronic effects more deeply, various substituted analogues of this compound have been synthesized and studied. The general synthetic approach often begins with a correspondingly substituted thiophenol, which undergoes difluoromethylation and subsequent oxidation and bromination steps to yield the desired product (ArSO₂CF₂Br).

The reactivity of these analogues often correlates directly with the electronic nature of the substituent. Comprehensive structure-reactivity studies on related heteroaryl sulfones have demonstrated that strong electron-withdrawing groups can increase reaction rates by several orders of magnitude. nih.gov For example, a para-nitro substituted analogue (p-NO₂–C₆H₄SO₂CF₂Br) would be expected to be significantly more reactive in nucleophilic aromatic substitution (SₙAr) type reactions than the unsubstituted parent compound. In contrast, a para-methoxy analogue (p-CH₃O–C₆H₄SO₂CF₂Br) may show attenuated reactivity or be effectively non-reactive under similar conditions. nih.gov This tunability allows for the selection of a reagent with the appropriate reactivity for a specific substrate, minimizing side reactions and improving yields.

| Substituent at para-position | Electronic Effect | Illustrative Relative Reaction Rate |

| -OCH₃ | Strong Donating (+M) | << 0.1 |

| -H | Neutral | 1.0 |

| -Cl | Inductive Withdrawing (-I) | ~10-50 |

| -NO₂ | Strong Withdrawing (-M, -I) | > 100,000 |

Table 2: Illustrative structure-reactivity data for substituted sulfonyl reagents in a model SₙAr reaction. The relative rates are adapted from comprehensive studies on 2-sulfonylpyrimidines and demonstrate the powerful influence of aryl substituents. nih.gov

Investigation of Alternative Difluorosulfonylbenzene Systems and Their Synthetic Utility

Research has also expanded beyond simple aryl substitution to create entirely new reagent systems based on the difluoromethanesulfonyl core, aiming for novel reactivity or improved practical application.

One significant development is the creation of difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides. nih.govroyalsocietypublishing.orgresearchgate.net In these reagents, the bromine atom is replaced by a hypervalent iodine group, such as in PhI⁺–C⁻(COR)SO₂CF₂H. These compounds can be prepared from materials like sodium difluoromethanesulfinate and are often crystalline, stable solids. nih.govroyalsocietypublishing.org Under copper catalysis, they serve as effective reagents for electrophilic difluoromethylthiolation, reacting with nucleophiles like enamines, indoles, and β-keto esters to introduce the SCF₂H group, a transformation not readily accessible with the parent bromo-reagent. nih.govroyalsocietypublishing.orgresearchgate.net

Another practical innovation is the development of polymer-supported difluoromethylation reagents. starshinechemical.comthieme-connect.com By anchoring the reactive sulfonyl moiety to a solid polymer backbone, the reagent can be easily filtered off at the end of a reaction. This simplifies purification, avoids contamination of the product with reagent byproducts, and allows for the potential recycling of the reagent, aligning with the principles of green chemistry.

Furthermore, replacing the phenyl group with other aromatic systems, such as a 2-pyridyl group, has been shown to dramatically alter the chemical properties and reactivity of the reagent, providing another avenue for fine-tuning its synthetic applications. cas.cn

| Reagent Type | Key Structural Modification | Primary Synthetic Advantage |

| Hypervalent Iodonium Ylide | Bromine replaced with a PhI⁺–C⁻(COR) group | Enables novel electrophilic difluoromethylthiolation reactions. nih.govroyalsocietypublishing.org |

| Polymer-Supported Reagent | Phenylsulfonyl group attached to a polymer | Simplifies post-reaction purification and allows for reagent recycling. starshinechemical.comthieme-connect.com |

| Heteroaryl Analogue | Phenyl group replaced with a heteroaryl ring (e.g., pyridyl) | Modifies reactivity and substrate scope through electronic and coordination effects. cas.cn |

Table 3: An overview of alternative difluorosulfonylbenzene systems and their associated synthetic utility.

Future Directions and Emerging Research Avenues for Bromodifluoromethanesulfonylbenzene Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The quest for more efficient and selective transformations involving Bromodifluoromethanesulfonylbenzene has spurred the development of novel catalytic systems. Transition-metal catalysis, particularly with palladium and copper, has been a cornerstone in this field due to its efficiency. beilstein-journals.org The ability of transition metal complexes to cycle through various oxidation states provides unique catalytic pathways for constructing complex organic molecules. mdpi.com Research is ongoing to discover and optimize catalysts that can operate under milder conditions, reduce reaction times, and afford higher yields with greater chemo- and regioselectivity.

One promising area is the exploration of photocatalysis. rsc.orgbeilstein-journals.org Light-activated catalysts offer a green and powerful method for generating reactive intermediates from this compound. For instance, iridium-based photocatalysts have been successfully employed in radical-mediated reactions. mdpi.com The use of red and near-infrared light is particularly advantageous due to its deeper penetration into the reaction medium and reduced side reactions compared to higher-energy light sources. beilstein-journals.org Researchers are also investigating the potential of repurposing biological fluorophores, such as silarhodamine (SiR) dyes, as cytocompatible photocatalysts for reactions in biological environments. chemrxiv.orgnih.gov

Furthermore, the development of dual catalytic systems, which combine a transition metal catalyst with an organocatalyst or another metal, is gaining traction. This synergistic approach can unlock novel reaction pathways and enhance selectivity by activating different components of the reaction mixture simultaneously. The design of new ligands for transition metals also plays a crucial role in tuning the reactivity and selectivity of the catalytic system. beilstein-journals.org

Advancement of Sustainable Synthetic Approaches Utilizing this compound

In line with the growing emphasis on green chemistry, significant efforts are being directed towards developing sustainable synthetic methods that utilize this compound. mdpi.comresearchgate.net A key focus is the replacement of hazardous solvents with more environmentally benign alternatives or, ideally, conducting reactions in solvent-free conditions. rsc.org Water, being a non-toxic and abundant solvent, is an attractive medium for many reactions. nih.gov

Electrochemical synthesis represents another powerful green approach. nih.govrsc.org By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be eliminated, thereby reducing waste generation. rsc.orgbeilstein-journals.org Electrochemical methods also offer precise control over reaction conditions by tuning the applied potential. beilstein-journals.org The combination of electrochemistry with photocatalysis, known as photoelectrochemical synthesis, holds significant promise for achieving highly selective and efficient transformations. beilstein-journals.org

The principles of atom economy, which aim to maximize the incorporation of all reactant materials into the final product, are also central to sustainable synthesis. acs.org Researchers are designing synthetic routes that minimize the formation of byproducts and waste. This includes the use of catalytic rather than stoichiometric reagents and the development of one-pot procedures where multiple reaction steps are carried out in the same vessel, reducing the need for intermediate purification steps. nih.gov

Expansion of Substrate Scope and Diversification of Reaction Types

A major goal in the field is to broaden the range of substrates that can effectively react with this compound and to develop new types of chemical transformations. This expansion of substrate scope is crucial for increasing the utility of this reagent in synthesizing a wider variety of complex molecules. princeton.edunih.gov Data science and machine learning are emerging as powerful tools to guide the analysis of substrate scope, helping to identify the structural and electronic features of substrates that influence reaction outcomes. princeton.eduarxiv.org

Researchers are actively exploring the reactions of this compound with a diverse array of functional groups and molecular scaffolds. This includes its use in the synthesis of heterocycles, which are important structural motifs in many pharmaceuticals and agrochemicals. semanticscholar.org The development of new reaction types, such as C-H activation and carbonylation reactions, further expands the synthetic utility of this compound. sioc-journal.cn

Radical-mediated reactions have proven to be particularly versatile for the functionalization of unsaturated compounds using this compound. mdpi.com For example, the radical addition of this compound to alkenes can trigger subsequent cyclization or migration reactions, leading to the formation of complex difunctionalized products. mdpi.com The development of methods for asymmetric synthesis, which produce chiral molecules with a specific three-dimensional arrangement, is another important area of research. rsc.org

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with enabling technologies like flow chemistry and automated synthesis is set to revolutionize the way chemical synthesis is performed. mit.edu Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to easily scale up reactions. nih.govresearchgate.netnih.gov The precise control over reaction parameters in flow systems can lead to improved yields and selectivities. nih.gov

Automated synthesis platforms, which combine robotics, software, and analytical tools, can significantly accelerate the discovery and optimization of new reactions. mit.educhemrxiv.orgnih.gov These platforms can perform a large number of experiments in a high-throughput manner, systematically varying reaction conditions to identify the optimal parameters. cellomaticsbio.com The integration of real-time analysis techniques, such as mass spectrometry, allows for rapid feedback and optimization of reaction outcomes. genedata.com

The combination of this compound chemistry with these advanced platforms will enable the rapid exploration of vast chemical spaces and the efficient synthesis of libraries of novel compounds for applications in drug discovery and materials science. synplechem.comkit.edu This synergy promises to shorten the timeline for developing new molecules and to make the process of chemical synthesis more efficient, reproducible, and accessible. mit.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing bromodifluoromethanesulfonylbenzene with high purity?

- Methodological Answer : The synthesis of this compound derivatives typically involves sulfonation and halogenation steps. For example, trifluoromethanesulfonate esters (e.g., 4-bromophenyl trifluoromethanesulfonate) are synthesized via nucleophilic substitution reactions using aryl bromides and trifluoromethanesulfonic anhydride under controlled anhydrous conditions. Purity (>95%) is achieved through column chromatography and verified via HPLC . Solvent selection (e.g., methanol) and storage (0–6°C) are critical to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation, particularly for distinguishing difluoromethanesulfonyl and bromine substituents. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) with UV detection (as in pharmaceutical reference standards) ensure purity and quantify trace impurities . X-ray crystallography may resolve ambiguities in regioselectivity for isomers .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention . Store the compound in sealed containers at 0–6°C to minimize decomposition and volatile byproduct formation (e.g., hydrogen bromide) .

Advanced Research Questions

Q. How does the electronic nature of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) can predict activation barriers for C–Br bond cleavage, while experimental kinetic analyses under varying temperatures and catalysts (e.g., Pd/Cu) assess regioselectivity. Compare yields with chloro/iodo analogs to evaluate halogen effects .

Q. What are the challenges in achieving regioselective functionalization of this compound?

- Methodological Answer : Competing reactivity at the sulfonyl and bromine sites requires careful optimization. Use directing groups (e.g., nitro) to bias substitution patterns. Monitor reaction progress via in-situ IR spectroscopy to detect intermediate species. Meta-directing effects of the sulfonyl group may dominate, as seen in trifluoromethanesulfonate derivatives .

Q. How stable is this compound under acidic or basic conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C. Analyze degradation products via LC-MS and compare with reference standards (e.g., sulfonic acid derivatives). The sulfonyl group is prone to hydrolysis under strong bases, while bromine may undergo elimination in acidic media .

Q. Can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates and ecotoxicological endpoints (e.g., LC50 for aquatic organisms). Molecular docking studies with enzymes (e.g., cytochrome P450) assess metabolic pathways. Validate predictions with experimental microcosm assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.